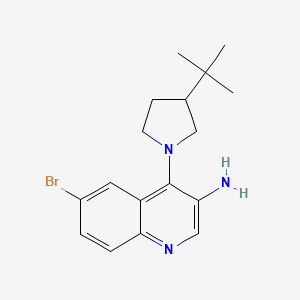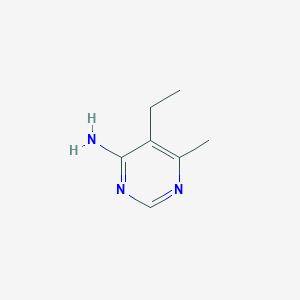
5-Ethyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H11N3. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with methyl iodide. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines .
Scientific Research Applications
5-Ethyl-6-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking natural substrates or binding to active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
5-Methylpyrimidin-4-amine: Lacks the ethyl group at position 5.
6-Methylpyrimidin-4-amine: Lacks the ethyl group at position 6.
5-Ethylpyrimidin-4-amine: Lacks the methyl group at position 6
Uniqueness: 5-Ethyl-6-methylpyrimidin-4-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-6-5(2)9-4-10-7(6)8/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
LHFXOBSXRFDDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
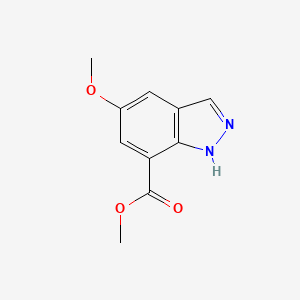
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)

![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
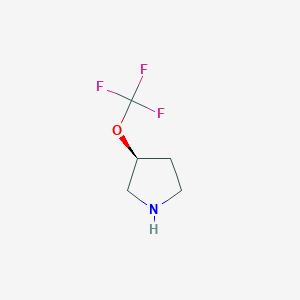

![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
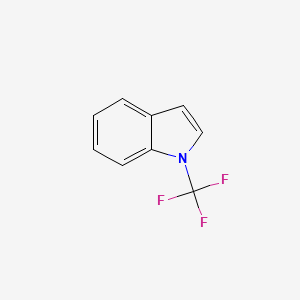
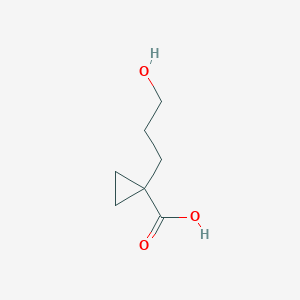
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
